Thieno(2,3-d)pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)-, monohydrochloride, monohydrate
Overview
Description
DDP-225 is a small molecule compound that functions as both a noradrenaline reuptake inhibitor and a serotonin type 3 receptor antagonist . This unique combination allows it to target two key pathways that control the gastrointestinal system, making it a promising candidate for treating irritable bowel syndrome with diarrhea (IBS-d) and other functional gastrointestinal diseases .
Preparation Methods
The synthesis of DDP-225 involves multiple steps, starting with the preparation of the thienopyrimidine core. The synthetic route typically includes the following steps:
Formation of the thienopyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of functional groups such as fluorophenyl and piperazinyl groups to the core structure.
Purification: The final compound is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Industrial production methods for DDP-225 would likely involve scaling up these synthetic steps while ensuring consistency and quality control throughout the process.
Chemical Reactions Analysis
DDP-225 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperazinyl and fluorophenyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
DDP-225 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of noradrenaline reuptake inhibition and serotonin receptor antagonism.
Biology: The compound is used to investigate the role of noradrenaline and serotonin in gastrointestinal function.
Mechanism of Action
DDP-225 exerts its effects through a dual mechanism of action:
Noradrenaline Reuptake Inhibition: By inhibiting the reuptake of noradrenaline, DDP-225 increases the levels of this neurotransmitter in the synaptic cleft, enhancing its effects on the gastrointestinal system.
Serotonin Type 3 Receptor Antagonism: By blocking serotonin type 3 receptors, the compound reduces the effects of serotonin on the gastrointestinal system, which can help alleviate symptoms of IBS-d.
Comparison with Similar Compounds
DDP-225 is unique due to its dual mechanism of action. Similar compounds include:
Alosetron: A serotonin type 3 receptor antagonist used to treat IBS-d.
Duloxetine: A noradrenaline reuptake inhibitor used to treat depression and anxiety disorders.
Ondansetron: Another serotonin type 3 receptor antagonist used to prevent nausea and vomiting.
Compared to these compounds, DDP-225’s combination of noradrenaline reuptake inhibition and serotonin receptor antagonism offers a novel approach to treating gastrointestinal disorders.
Biological Activity
Thieno(2,3-d)pyrimidines represent a significant class of heterocyclic compounds known for their diverse biological activities. The specific compound, Thieno(2,3-d)pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)-, monohydrochloride, monohydrate , has been studied for its potential therapeutic applications, particularly in oncology and other areas of medicinal chemistry.
Chemical Structure and Properties
The compound features a thienopyrimidine core with a fluorophenyl and piperazinyl substituent. This unique structure is conducive to various interactions with biological targets, enhancing its pharmacological potential.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thienopyrimidine derivatives. For instance, compounds similar to the one have shown promising results against various cancer cell lines:
- Inhibition of FLT3 Kinase : A study demonstrated that certain thienopyrimidine derivatives exhibited significant inhibition of FLT3 kinase activity, which is crucial in hematopoietic malignancies. The most potent compound showed an IC50 value of 32.435 ± 5.5 μM against FLT3 .
- Cytotoxicity Against Cancer Cell Lines : Various derivatives have been tested against human cancer cell lines such as MDA-MB-231 and T-47D. These studies indicated that modifications to the thienopyrimidine structure can enhance cytotoxic effects significantly .
Anti-inflammatory and Analgesic Activities
Thienopyrimidine derivatives have also been evaluated for their anti-inflammatory properties. In a comparative study, several compounds showed notable anti-inflammatory activity with varying degrees of effectiveness . This suggests that the compound could be beneficial in treating inflammatory diseases.
Antimicrobial Properties
The antimicrobial potential of thienopyrimidines has been documented, with several derivatives exhibiting activity against various bacterial strains. The structure-activity relationship indicates that specific substitutions on the thienopyrimidine core can enhance antibacterial efficacy .
Summary of Biological Activities
Activity Type | Assessed Compounds | Key Findings |
---|---|---|
Anticancer | Thieno derivatives | Significant inhibition of FLT3 (IC50: 32.435 μM) |
Anti-inflammatory | Various derivatives | Notable anti-inflammatory effects observed |
Antimicrobial | Selected compounds | Effective against multiple bacterial strains |
Case Studies
- FLT3 Inhibition Study : A series of thienopyrimidine derivatives were synthesized and evaluated for their FLT3 inhibitory activity. Compound 5 was identified as the most potent inhibitor with significant cytotoxicity against multiple cancer cell lines.
- Antimicrobial Evaluation : A study assessed the antimicrobial activities of various thieno[2,3-d]pyrimidine derivatives against both Gram-positive and Gram-negative bacteria. Results indicated that specific structural modifications led to enhanced antimicrobial efficacy.
Properties
Key on ui mechanism of action |
DDP225 is an orally-active compound that targets two key pathways that control the gastrointestinal (GI) system, thus giving it the potential to address multiple symptoms associated with IBS-d. DDP225 has a dual mechanism of action. It possesses both noradrenaline reuptake inhibition and 5-HT3 receptor antagonist properties. |
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CAS No. |
476148-82-0 |
Molecular Formula |
C17H20ClFN4OS |
Molecular Weight |
382.9 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-6-methyl-2-piperazin-1-ylthieno[2,3-d]pyrimidine;hydrate;hydrochloride |
InChI |
InChI=1S/C17H17FN4S.ClH.H2O/c1-11-10-13-15(12-4-2-3-5-14(12)18)20-17(21-16(13)23-11)22-8-6-19-7-9-22;;/h2-5,10,19H,6-9H2,1H3;1H;1H2 |
InChI Key |
SAURKKOJWIFYSR-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N=C(N=C2S1)N3CCNCC3)C4=CC=CC=C4F.O.Cl |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2S1)N3CCNCC3)C4=CC=CC=C4F.O.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
476148-82-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MCI-225 hydrochloride hydrate, MCI225; AA-10021; AA-10025; AA-10026; DDP-225; AA10021; AA10025; AA10026; DDP225. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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